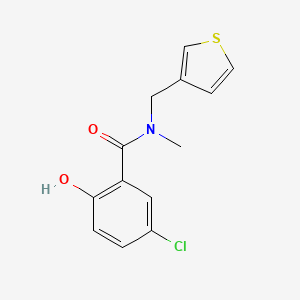

5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide

Descripción

5-Chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative characterized by a 5-chloro-2-hydroxy-substituted aromatic ring and an N-methyl-N-(thiophen-3-ylmethyl)amide group.

Propiedades

Fórmula molecular |

C13H12ClNO2S |

|---|---|

Peso molecular |

281.76 g/mol |

Nombre IUPAC |

5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide |

InChI |

InChI=1S/C13H12ClNO2S/c1-15(7-9-4-5-18-8-9)13(17)11-6-10(14)2-3-12(11)16/h2-6,8,16H,7H2,1H3 |

Clave InChI |

BJFLTKQHIQLQJH-UHFFFAOYSA-N |

SMILES canónico |

CN(CC1=CSC=C1)C(=O)C2=C(C=CC(=C2)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and thiophen-3-ylmethanol.

Esterification: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is esterified using methanol and a suitable acid catalyst to form the corresponding methyl ester.

Amidation: The methyl ester is then reacted with N-methylamine and thiophen-3-ylmethanol under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of 5-chloro-2-oxo-N-methyl-N-(thiophen-3-ylmethyl)benzamide.

Reduction: Formation of 2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzamides.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiophen-3-ylmethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzamide Derivatives

Substituent Variations on the Benzamide Core

(a) 5-Chloro-2-Methoxy-N-(Pyrazolyl-Thiazolyl)Benzamide ()

- Structural Differences :

- The methoxy group at position 2 replaces the hydroxy group, reducing hydrogen-bonding capacity but enhancing lipophilicity.

- The N-substituent includes a pyrazolyl-thiazolyl group with a thiophen-2-yl moiety, contrasting with the thiophen-3-ylmethyl group in the target compound.

- Functional Implications :

(b) 4-Chloro-N-(Oxadiazolyl-Butyl)Benzamide ()

- Structural Differences :

- Chlorine substitution at position 4 instead of 5, altering electronic distribution on the aromatic ring.

- The N-substituent features a 1,3,4-oxadiazol-2-yl group linked to a butyl chain, diverging from the thiophene-based substitution.

- The absence of a hydroxy group may limit solubility .

(c) 2-Chloro-N-(Nitrothiazolyl)Benzamide ()

- Structural Differences :

- Chlorine at position 2 instead of 5, shifting steric and electronic effects.

- The N-substituent is a 5-nitrothiazol-2-yl group, introducing strong electron-withdrawing properties.

- Functional Implications :

Variations in N-Substituents

(a) N-Benzyl-2-Chloro-N-(Oxazolylmethyl)Benzamide ()

- Structural Differences :

- A benzyl group and a 1,2-oxazol-3-ylmethyl group replace the thiophen-3-ylmethyl and methyl groups.

- The absence of thiophene may reduce sulfur-mediated interactions .

(b) EP 3 532 474 B1 Derivatives ()

- Structural Differences :

- Examples 284 and 285 feature trifluoropropoxy groups and triazolopyridinyl substituents, differing markedly from the target compound’s hydroxy and thiophene groups.

- Functional Implications :

- Fluorinated groups enhance metabolic stability and membrane permeability, making these derivatives more suited for CNS-targeting applications .

Actividad Biológica

5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive review of its biological activity, including data tables, case studies, and relevant research findings.

- Molecular Formula : C18H20ClN3O4S

- Molecular Weight : 409.89 g/mol

- CAS Number : 721401-53-2

- Structure : The compound features a chloro group, a hydroxy group, and a thiophene moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the chloro and hydroxy groups allows for:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- Electrophilic Substitution : The chloro group may participate in electrophilic substitution reactions, potentially modifying the activity of enzymes involved in metabolic pathways.

Biological Activity Overview

Research indicates that 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide exhibits various biological activities:

Anticancer Activity

Several studies have reported its efficacy against different cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and U937 (monocytic leukemia).

- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 15 µM across different cell lines.

Table 1: Summary of Anticancer Activity

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various derivatives including 5-chloro-2-hydroxy-N-methyl-N-(thiophen-3-ylmethyl)benzamide, researchers found that this compound induced apoptosis in MCF-7 cells. Flow cytometry analysis revealed increased levels of p53 and cleaved caspase-3, indicating activation of the apoptotic pathway.

Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit carbonic anhydrases (CAs), which are important in cancer metabolism. The compound showed selective inhibition against hCA IX with a Ki value in the nanomolar range, suggesting its potential as an anticancer agent through metabolic modulation.

Pharmacokinetics and Toxicology

The pharmacokinetic profile is crucial for understanding the therapeutic potential of this compound:

- Absorption : Rapid absorption observed in animal models.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.

- Toxicity : Preliminary studies indicate low toxicity at therapeutic doses, but further studies are needed to confirm safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.